BMS-191095

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BMS-191095 is a potent and selective mitochondrial ATP-sensitive K1 channel (KATP) channel opener . It is devoid of peripheral vasodilating activity and improves postischemic recovery of function and reduces lactate dehydrogenase release in isolated rat hearts .

Synthesis Analysis

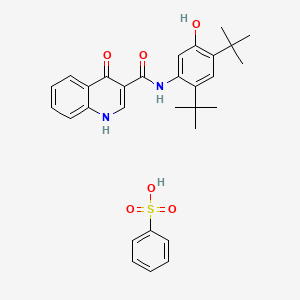

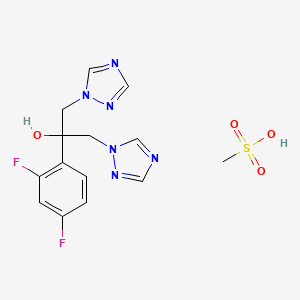

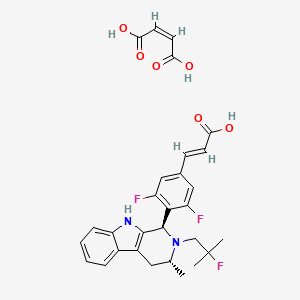

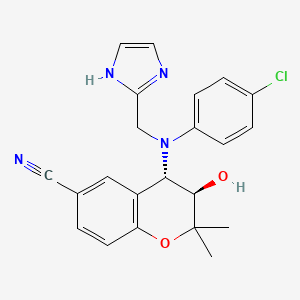

The synthesis of BMS-191095 involves the use of (3R,4S)-4- [(4-Chlorophenyl) (1H-imidazol-2-ylmethyl)amino]-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-carbonitrile monohydrochloride .Molecular Structure Analysis

The molecular structure of BMS-191095 is represented by the empirical formula C22H21ClN4O2 · HCl . It has a molecular weight of 445.34 .Physical And Chemical Properties Analysis

BMS-191095 is a white to beige powder . It is soluble in DMSO up to 20 mg/mL . It should be stored at room temperature .科学研究应用

BMS-191095在缺血再灌注损伤模型中通过调节钙稳态提供细胞保护。它保护肌细胞免受钙离子载体诱导的损伤,但不保护免受H2O2诱导的损伤,这表明其在调节细胞内钙跃变并预防钙蛋白酶激活中的作用(Malińska等,2006)。

在大鼠模型中,BMS-191095减少了短暂局灶性脑缺血后的神经损伤。它通过选择性开放mitoKATP通道而不引起活性氧(ROS)生成,显示了对脑缺血的保护作用(Mayanagi et al., 2006)。

BMS-191095诱导神经元对谷氨酸兴奋毒性和氧-葡萄糖剥夺的预适应,涉及线粒体去极化、PKC激活以及在神经应激期间减少自由基产生的机制(Kis et al., 2004)。

BMS-191095被描述为一种线粒体K(ATP)开启剂,没有外周血管舒张或心脏动作电位缩短活性,表明其具有选择性的心脏保护活性(Grover et al., 2001)。

使用BMS-191095延迟预适应增加了培养的大鼠皮层神经元中过氧化氢酶的表达,表明其在提高自由基清除能力方面起作用,这对其神经保护作用至关重要(Gáspár等,2006)。

作用机制

安全和危害

BMS-191095 is classified under GHS07 for safety . It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of soap and water (P302 + P352) .

未来方向

BMS-191095 has been found to exert cardioprotective effects in cardiac ischemia/reperfusion injury via dual mechanisms directed at the inhibition of platelet aggregation and the protection of cardiomyocytes . Both these mechanisms are mediated by mitochondrial K ATP . This suggests potential future directions in the research and development of cardioselective mitochondrial K ATP openers like BMS-191095 .

属性

IUPAC Name |

(3R,4S)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-3-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2/c1-22(2)21(28)20(17-11-14(12-24)3-8-18(17)29-22)27(13-19-25-9-10-26-19)16-6-4-15(23)5-7-16/h3-11,20-21,28H,13H2,1-2H3,(H,25,26)/t20-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIKIPXIDLITMP-LEWJYISDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N(CC3=NC=CN3)C4=CC=C(C=C4)Cl)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N(CC3=NC=CN3)C4=CC=C(C=C4)Cl)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 9822753 | |

CAS RN |

166095-21-2 |

Source

|

| Record name | BMS-191095 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166095212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-191095 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6V527OYN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。